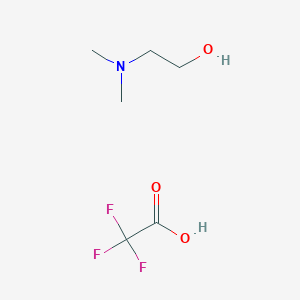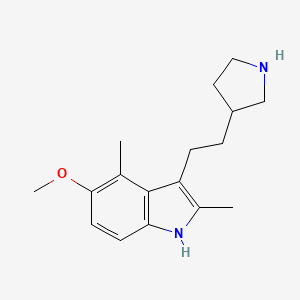
1,4-Cycloundecanedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Cycloundecanedione: is an organic compound with the molecular formula C11H18O2 . It is a cyclic diketone, meaning it contains two ketone groups within a ring structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Cycloundecanedione can be synthesized through several methods. One common approach involves the cyclization of linear diketones under acidic or basic conditions. For example, the cyclization of 1,10-decanedione in the presence of a strong acid like sulfuric acid can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves the use of catalytic processes to enhance yield and efficiency. One method includes the hydrogenation of cycloundecene-1,4-dione using a palladium catalyst under high pressure and temperature .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Cycloundecanedione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone groups into alcohols.
Substitution: The diketone groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted cycloundecanedione derivatives.
Applications De Recherche Scientifique
1,4-Cycloundecanedione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex cyclic compounds.
Biology: Research is ongoing to explore its potential as a precursor for biologically active molecules.
Medicine: It is being investigated for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: It is used in the production of polymers and other advanced materials
Mécanisme D'action
The mechanism of action of 1,4-Cycloundecanedione involves its interaction with various molecular targets. The diketone groups can form hydrogen bonds and interact with nucleophilic sites on proteins and other biomolecules. This interaction can lead to changes in the structure and function of these molecules, potentially resulting in biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Cyclohexanedione: A smaller cyclic diketone with similar chemical properties but a different ring size.
1,4-Cyclooctanedione: Another cyclic diketone with an eight-membered ring.
1,4-Cyclododecanedione: A larger cyclic diketone with a twelve-membered ring .
Uniqueness
1,4-Cycloundecanedione is unique due to its eleven-membered ring structure, which provides distinct steric and electronic properties compared to other cyclic diketones. This uniqueness makes it valuable in the synthesis of complex molecules and materials .
Propriétés
Numéro CAS |
27567-76-6 |
|---|---|
Formule moléculaire |
C11H18O2 |
Poids moléculaire |
182.26 g/mol |
Nom IUPAC |
cycloundecane-1,4-dione |
InChI |
InChI=1S/C11H18O2/c12-10-6-4-2-1-3-5-7-11(13)9-8-10/h1-9H2 |
Clé InChI |
QDEUSKVYKASGCW-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(=O)CCC(=O)CCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


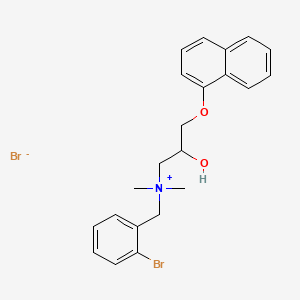
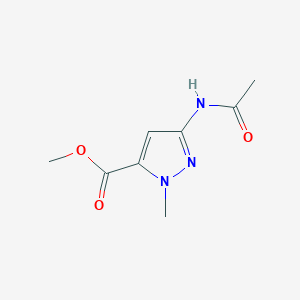
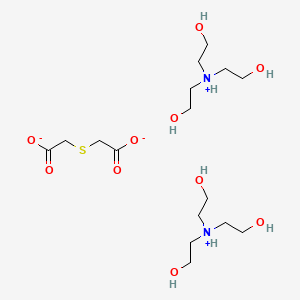
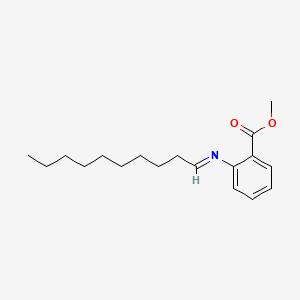
![N-[4-[4-(N-naphthalen-1-yl-4-octylanilino)phenyl]phenyl]-N-phenylnaphthalen-1-amine](/img/structure/B13786794.png)
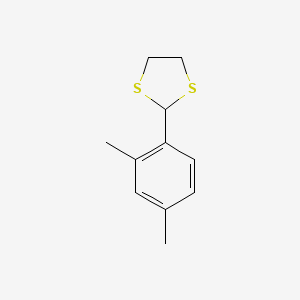

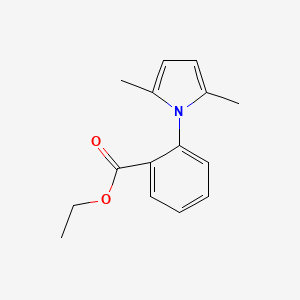
![3-[(Diphenylmethoxy)methyl]pyridine](/img/structure/B13786814.png)
![2-Amino-6-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxycarbonylamino]hexanoic acid](/img/structure/B13786820.png)
